6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents such as cyclopropyl, ethyl, phenyl, and propyl groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and minimize waste. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A bicyclic heterocyclic compound with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring, known for its biological activity.
Indole Derivatives: Compounds with a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRKs and other molecular targets makes it a valuable compound for therapeutic development and scientific research.
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-ethyl-N-phenyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O/c1-3-12-25-20-18(14-22-25)17(13-19(23-20)15-10-11-15)21(26)24(4-2)16-8-6-5-7-9-16/h5-9,13-15H,3-4,10-12H2,1-2H3 |
InChI Key |
XSHAVSCQDGPREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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